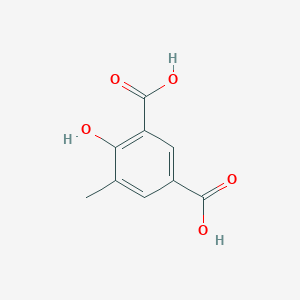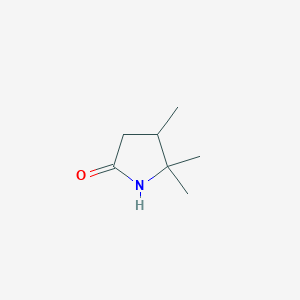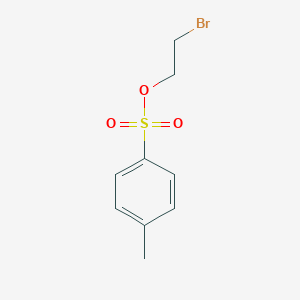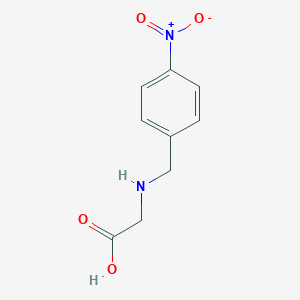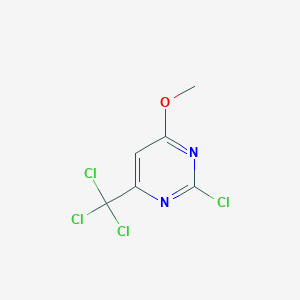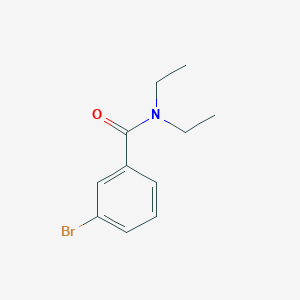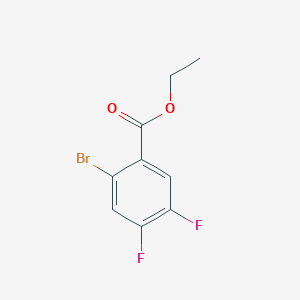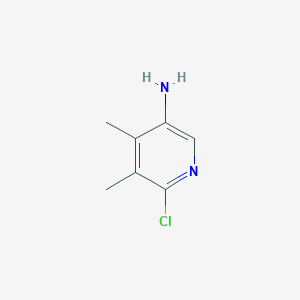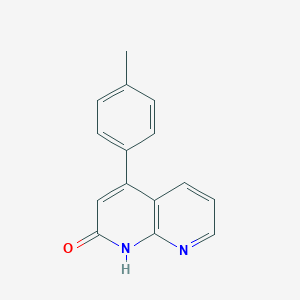
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, also known as TBN, is a synthetic compound that has been widely studied for its potential use in scientific research. TBN belongs to the class of naphthyridinone compounds and has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
作用機序
The mechanism of action of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in cells. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA. This inhibition can lead to the accumulation of toxic metabolites and ultimately induce cell death.
生化学的および生理学的効果
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its anti-cancer and anti-inflammatory effects, 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-viral activity and can inhibit the replication of certain viruses. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its properties can be easily controlled. However, one limitation of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and organisms.
将来の方向性
There are many potential future directions for research on 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. One area of interest is the development of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one-based anti-cancer drugs, which could be used to treat a range of different types of cancer. Other potential future directions include investigating the anti-inflammatory and anti-viral effects of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and exploring the potential use of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one in the treatment of oxidative stress-related diseases.
合成法
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 4-aminopyridine and p-tolualdehyde in the presence of a catalyst such as acetic acid. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a naphthyridinone ring system.
科学的研究の応用
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has been investigated for its potential use in a range of scientific applications, including as a potential anti-cancer drug. Studies have shown that 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development. 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
特性
CAS番号 |
127446-47-3 |
|---|---|
製品名 |
4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one |
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |
InChIキー |
WGVRGMXXQGNRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



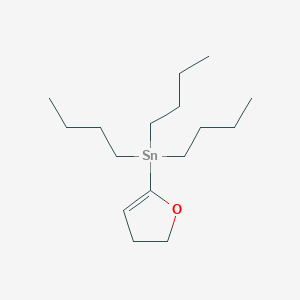
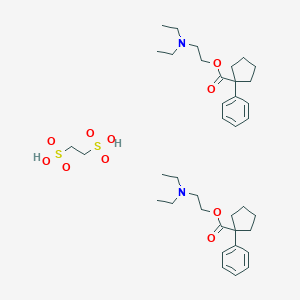
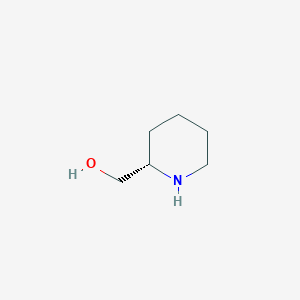
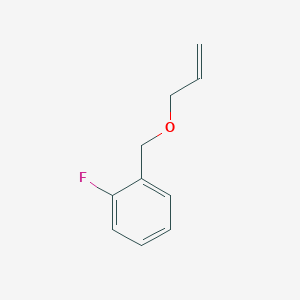
![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
